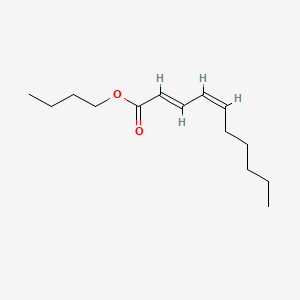

Butyl (2E,4Z)-2,4-decadienoate

Description

Structure

3D Structure

Properties

CAS No. |

28369-24-6 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

butyl (2E,4Z)-deca-2,4-dienoate |

InChI |

InChI=1S/C14H24O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h9-12H,3-8,13H2,1-2H3/b10-9-,12-11+ |

InChI Key |

UMJOARCRXWBCAQ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC=CC(=O)OCCCC |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCCCC |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways

Distribution and Identification in Biological Matrices

Table 1: Natural Occurrence of Butyl (2E,4Z)-2,4-decadienoate and Related Esters

| Compound | Biological Source | Noted Concentration/Role |

|---|---|---|

| This compound | Apple (Malus domestica) | 0.2 - 0.3 mg/kg |

| Pear (Pyrus communis) | Component of natural volatile blend | |

| Pear Brandy | Component of natural volatile blend | |

| Ethyl (2E,4Z)-2,4-decadienoate | Bartlett Pear, Apple, Concord Grape, Quince | Key aroma compound, "pear ester" wikipedia.orgthegoodscentscompany.comperfumersapprentice.com |

| Methyl (2E,4Z)-2,4-decadienoate | Pear, Maxillaria variabilis (orchid) | Component of natural volatile blend thegoodscentscompany.com |

While this compound itself has not been extensively documented as a primary semiochemical (a chemical involved in communication between organisms), its structural analogues are well-known in this capacity. The most notable analogue is ethyl (2E,4Z)-2,4-decadienoate, or "pear ester," which functions as a potent kairomone for the codling moth, Cydia pomonella, a significant pest of pome fruits. researchgate.netnih.govusda.goventsocnsw.org.auplantprotection.pl This ethyl ester is highly attractive to both male and female moths, indicating a host-plant location signal. entsocnsw.org.aupherobase.comresearchgate.net

Chemical Synthesis and Stereochemical Control

Laboratory Synthesis Methodologies

Chemical synthesis provides a versatile platform for constructing the essential (2E,4Z)-dienoic ester framework. Various strategies have been developed to control the stereochemistry of the conjugated double bonds, which is crucial for the compound's characteristic aroma.

Several synthetic routes have been established for the construction of the 2,4-decadienoate scaffold. One common approach involves the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds. For instance, the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde can generate the dienyl system. However, controlling the stereoselectivity of the newly formed double bond can be challenging and may result in a mixture of isomers.

Other notable methods include organometallic cross-coupling reactions such as the Suzuki and Heck reactions. d-nb.info These palladium-catalyzed reactions offer a high degree of control over the geometry of the resulting double bonds. For example, the Suzuki coupling can be employed to couple a vinyl boronic acid with a vinyl halide to form the conjugated diene system with good stereoselectivity. Similarly, the Heck reaction can effectively form the diene structure by reacting an alkene with a vinyl halide in the presence of a palladium catalyst. d-nb.info

A particularly effective method for the stereocontrolled synthesis of (2E,4Z)-dienoic esters involves the thermal treatment of β-allenic esters with an alumina (B75360) catalyst in an aprotic solvent. uniroma1.itnih.gov This rearrangement reaction has been shown to produce the desired (2E,4Z)-isomer with high stereoselectivity. uniroma1.itnih.gov Another innovative approach is the use of ene-diene cross metathesis, which has been successfully applied to the synthesis of substituted (2Z,4E)-dienyl esters. google.com

Table 1: Comparison of Selected Synthetic Methods for (2E,4Z)-Dienoic Esters

| Method | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages |

| Wittig Reaction | Phosphonium ylide, Aldehyde | Variable | Versatile | Can produce isomeric mixtures |

| Suzuki Coupling | Vinyl boronic acid, Vinyl halide, Palladium catalyst | High | Good stereocontrol | Requires organoboron reagents |

| Heck Reaction | Alkene, Vinyl halide, Palladium catalyst | High | Good stereocontrol | Catalyst sensitivity |

| Alumina-Catalyzed Rearrangement | β-Allenic ester, Alumina | High | High stereoselectivity for (2E,4Z) | Requires specific precursor |

| Ene-Diene Cross Metathesis | Terminal alkene, Dienyl ester, Grubbs-Hoveyda catalyst | High | Good yields and stereocontrol | Catalyst cost |

Stereoselective Control in Dienoid Ester Synthesis

Achieving the correct (2E,4Z) configuration is paramount for the desired sensory properties of butyl 2,4-decadienoate. The stereochemical outcome of the synthesis is often dictated by the choice of catalyst, reaction conditions, and the inherent stereochemistry of the starting materials.

In the alumina-catalyzed rearrangement of β-allenic esters, the stereoselectivity is proposed to be controlled by the specific interactions between the substrate and the alumina surface during the thermal rearrangement. nih.gov This method has demonstrated high selectivity for the formation of the (2E,4Z)-isomer. uniroma1.itnih.gov

For organometallic coupling reactions, the stereochemistry of the final product is largely dependent on the stereochemistry of the starting vinyl partners. By using stereochemically pure vinyl boronic acids and vinyl halides in Suzuki couplings, for example, the stereointegrity can be transferred to the final diene product.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another powerful tool for stereoselective alkene synthesis. By carefully selecting the phosphonate reagent and reaction conditions, it is possible to favor the formation of either the (E) or (Z) double bond. However, achieving high selectivity for the (2E,4Z) isomer in a single step can be complex and may require a multi-step approach where each double bond is formed sequentially with stereochemical control.

Biocatalytic Production and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been successfully employed in the synthesis of various esters, including those with specific stereochemistries.

Lipases are widely used biocatalysts for ester synthesis due to their broad substrate specificity, high stability in organic solvents, and excellent chemo-, regio-, and stereoselectivity. The synthesis of butyl (2E,4Z)-2,4-decadienoate can be achieved through two primary lipase-catalyzed reactions: direct esterification and transesterification.

In direct esterification, (2E,4Z)-2,4-decadienoic acid is reacted with butanol. This reaction is typically catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), often commercialized as Novozym 435. The use of an immobilized enzyme simplifies the purification process as the catalyst can be easily removed from the reaction mixture by filtration. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is usually removed.

Transesterification involves the conversion of an existing ester of (2E,4Z)-2,4-decadienoic acid, such as the ethyl or methyl ester, into the butyl ester by reaction with butanol. This process is also efficiently catalyzed by lipases like CALB. This method is particularly useful when the starting ester is more readily available or easier to synthesize than the free acid. For instance, natural sources may provide the ethyl ester, which can then be converted to the butyl ester via lipase-catalyzed transesterification.

Table 2: Key Parameters in Lipase-Mediated Synthesis of Alkyl (2E,4Z)-2,4-decadienoates

| Parameter | Description | Typical Conditions/Considerations |

| Enzyme | The biocatalyst for the reaction. | Candida antarctica lipase B (Novozym 435) is commonly used. |

| Substrates | The starting materials for the reaction. | (2E,4Z)-2,4-decadienoic acid and butanol (esterification) or an alkyl (2E,4Z)-2,4-decadienoate and butanol (transesterification). |

| Solvent | The reaction medium. | Often performed in a solvent-free system or in non-polar organic solvents like hexane (B92381) to enhance enzyme activity and stability. |

| Temperature | Affects reaction rate and enzyme stability. | Typically in the range of 40-60°C. |

| Water Activity | Crucial for lipase activity and reaction equilibrium. | Low water content is preferred to favor synthesis over hydrolysis. |

| Substrate Ratio | The molar ratio of alcohol to acid/ester. | An excess of the alcohol is often used to shift the equilibrium towards the product. |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and selective synthetic routes. In the context of this compound, a chemoenzymatic approach could involve the chemical synthesis of the (2E,4Z)-2,4-decadienoic acid scaffold, followed by an enzymatic esterification step.

This strategy allows for the robust and large-scale production of the dienoic acid using established chemical methods, while leveraging the high selectivity and mild reaction conditions of an enzymatic final step to produce the desired butyl ester. This can be particularly advantageous in avoiding harsh conditions that might be required for chemical esterification, which could potentially lead to isomerization of the double bonds or other side reactions.

For example, the (2E,4Z)-2,4-decadienoic acid can be synthesized via a stereoselective chemical route, and then this acid can be subjected to lipase-catalyzed esterification with butanol. This approach ensures high stereochemical purity of the final product and aligns with the principles of green chemistry by utilizing a biocatalyst in the final transformation.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of complex mixtures containing Butyl (2E,4Z)-2,4-decadienoate. The choice of technique is dictated by the specific analytical goal, whether it be assessing the purity of a sample in terms of its geometric isomers or resolving different stereoisomers.

Gas Chromatography (GC) for Isomeric Purity Assessment

Gas chromatography is a powerful tool for the separation of volatile compounds and is well-suited for determining the isomeric purity of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. While specific studies on the butyl ester are limited, research on the closely related ethyl (2E,4Z)-2,4-decadienoate demonstrates the efficacy of GC in separating its geometric isomers. researchgate.net The principles of this separation are directly applicable to the butyl ester.

The choice of the GC column's stationary phase is critical for achieving the desired separation. A polar capillary column is often employed to enhance the resolution of the different isomers. The elution order of the isomers is dependent on their boiling points and their interactions with the stationary phase. For the related ethyl ester, a VOCOL capillary column has been shown to be effective. researchgate.net

Table 1: Hypothetical GC Elution Data for Isomers of Butyl 2,4-decadienoate

| Isomer | Retention Time (min) | Relative Abundance (%) |

|---|---|---|

| This compound | 12.5 | 95.0 |

| Butyl (2E,4E)-2,4-decadienoate | 12.8 | 3.5 |

| Butyl (2Z,4E)-2,4-decadienoate | 13.1 | 1.0 |

| Butyl (2Z,4Z)-2,4-decadienoate | 13.4 | 0.5 |

This interactive table presents hypothetical data based on the expected elution order of similar compounds.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-performance liquid chromatography offers a complementary approach to GC, particularly for the resolution of stereoisomers that may not be easily separated by gas chromatography. For the separation of the geometric isomers of alkyl 2,4-decadienoates, reversed-phase HPLC is a common choice. The separation mechanism is based on the hydrophobic interactions between the analytes and the C18 stationary phase.

To enhance the separation of the cis and trans isomers, silver ion (Ag+) HPLC can be employed. This technique involves the addition of silver ions to the mobile phase, which form reversible charge-transfer complexes with the double bonds of the unsaturated esters. researchgate.net The differential stability of these complexes for the various isomers allows for their effective separation.

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic and spectrometric techniques are essential for the unambiguous structural confirmation and further characterization of this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to confirm the identity and stereochemistry of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The coupling constants (J-values) between the olefinic protons are particularly diagnostic for determining the E and Z configurations of the double bonds. For the related ethyl ester, detailed NMR data has been published, which can be used to predict the expected chemical shifts and coupling constants for the butyl ester. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H2 | ~5.8 | d | J ≈ 15 |

| H3 | ~7.5 | dd | J ≈ 15, 11 |

| H4 | ~6.2 | t | J ≈ 11 |

| H5 | ~6.0 | dt | J ≈ 11, 7 |

| O-CH₂ | ~4.1 | t | J ≈ 7 |

This interactive table presents predicted data based on the known values for similar compounds.

Advanced Mass Spectrometry (MS) for Metabolite Profiling

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are critical for studying the metabolic fate of this compound. While specific metabolite profiling studies on this compound are not widely available, the general approach involves exposing the compound to a biological system (e.g., liver microsomes, cell cultures) and then analyzing the resulting mixture for the presence of metabolites.

Potential metabolic transformations of this compound that could be identified by MS include hydrolysis of the ester bond to form butanol and (2E,4Z)-2,4-decadienoic acid, as well as oxidation of the alkyl chain. High-resolution mass spectrometry would be employed to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) would be used to obtain structural information for their identification.

Electrophysiological Bioassays for Olfactory Response Profiling

Electrophysiological techniques, such as electroantennography (EAG), are used to measure the olfactory responses of insects to volatile compounds. These bioassays are crucial for understanding the biological activity of compounds like this compound, which may act as a pheromone or kairomone.

In an EAG experiment, an isolated insect antenna is exposed to a puff of air containing the test compound, and the resulting electrical potential change across the antenna is recorded. The magnitude of the EAG response is proportional to the sensitivity of the insect's olfactory receptor neurons to the specific compound. Studies on the ethyl ester, ethyl (2E,4Z)-2,4-decadienoate, have shown that it elicits strong, dose-dependent EAG responses in certain insect species, such as the codling moth, Cydia pomonella. researchgate.netnih.gov Similar methodologies can be applied to profile the olfactory response to the butyl ester.

Table 3: Hypothetical Electroantennography (EAG) Dose-Response Data

| Concentration (µg/µL) | Mean EAG Response (mV) |

|---|---|

| 0.01 | 0.2 |

| 0.1 | 0.8 |

| 1 | 2.5 |

| 10 | 5.1 |

| 100 | 8.9 |

This interactive table illustrates a typical dose-dependent response that might be observed in an EAG experiment.

Electroantennography (EAG) for Neurophysiological Activity Assessment

Table 1: Hypothetical Electroantennography (EAG) Response Data

| Compound | Concentration (µg) | Mean EAG Response (mV) | Standard Deviation |

| This compound | 1 | Data not available | Data not available |

| This compound | 10 | Data not available | Data not available |

| This compound | 100 | Data not available | Data not available |

| Control (Hexane) | - | Data not available | Data not available |

Single Sensillum Recording (SSR) Techniques

Single Sensillum Recording (SSR), also known as single-cell recording, is a more refined electrophysiological technique that allows for the measurement of the activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the insect antenna. This method provides detailed information about the specificity and sensitivity of different ORN types to a particular odorant. The technique involves inserting a recording electrode into or near a single sensillum to record the action potentials (spikes) generated by the ORNs in response to a chemical stimulus.

SSR is instrumental in characterizing the response profiles of specific ORNs and can help in identifying receptors that are narrowly tuned to a particular compound. As with EAG, there is a notable lack of published research that has employed SSR techniques to investigate the neurophysiological response to this compound. Future studies utilizing SSR would be invaluable in elucidating which specific olfactory neurons are activated by this compound and the precise nature of the neural code for its perception by insects.

Table 2: Hypothetical Single Sensillum Recording (SSR) Spike Frequency Data

| ORN Type | Stimulus Compound | Spike Frequency (spikes/s) | Response Pattern |

| ORN-A | This compound | Data not available | Data not available |

| ORN-B | This compound | Data not available | Data not available |

| ORN-C | This compound | Data not available | Data not available |

| Control | Air | Data not available | Data not available |

Unraveling the Chemical Ecology of this compound

The chemical compound this compound is an ester of decadienoic acid. Its biological activities, particularly its role in insect communication, are a subject of scientific interest. This article focuses exclusively on the known biological and ecological interactions of this specific chemical compound.

Biological Activities and Ecological Interactions

Broader Biological Impacts of Dienoid Derivatives

Research Findings on 2E,4E-Decadienoic Acid (DDA)

A study focusing on the anti-oomycete properties of 2E,4E-decadienoic acid (DDA), an isomer of the acid moiety of this compound, demonstrated its capacity to inhibit essential enzymatic activities within P. nicotianae. The research indicated that DDA treatment led to a notable downregulation of antioxidant enzymes and interfered with energy metabolism through the inhibition of ATPase activity. nih.gov

Transcriptomic and metabolomic analyses of P. nicotianae treated with DDA revealed a significant impact on pathways related to carbohydrate metabolism, energy production, and cell membrane function. nih.gov Biophysical tests confirmed that DDA induces oxidative stress and disrupts cell membrane permeability, which is consistent with the observed inhibition of antioxidant and ATPase enzymes. nih.gov

The inhibitory action of DDA appears to be multi-targeted, with a pronounced effect on the cell membrane and mitochondria. nih.gov This suggests that decadienoic acid compounds could function as enzyme inhibitors, affecting multiple metabolic pathways within certain organisms.

The table below summarizes the observed effects of 2E,4E-Decadienoic Acid (DDA) on enzyme activities in Phytophthora nicotianae.

Table 1. Effect of 2E,4E-Decadienoic Acid (DDA) on Enzyme Activity in Phytophthora nicotianae

| Enzyme Category | Specific Effect | Observed Outcome | Reference |

|---|---|---|---|

| Antioxidant Enzymes | Inhibition | Increased oxidative stress | nih.gov |

| ATPase | Inhibition | Disruption of energy metabolism | nih.gov |

It is important to note that these findings pertain to the free acid isomer, 2E,4E-decadienoic acid, and not the butyl ester this compound. However, this research provides a foundation for future investigations into the potential enzyme modulation activities of related decadienoic acid esters.

Chemoreception and Neurophysiological Mechanisms

Olfactory Receptor Neuron (ORN) Activation by Butyl (2E,4Z)-2,4-Decadienoate and Analogues

The detection of volatile compounds like this compound begins with the activation of specialized Olfactory Receptor Neurons (ORNs) located in the antennae of insects. Research on the codling moth, Cydia pomonella, a significant pest of pome fruits, has identified a specific olfactory receptor, CpomOR3, that is tuned to the pear ester, ethyl (2E,4Z)-2,4-decadienoate. researchgate.net This receptor is part of the pheromone receptor lineage, highlighting the evolutionary co-opting of receptors for detecting both pheromones and key host-plant volatiles. plantprotection.pl Given the structural similarity between the ethyl and butyl esters, it is highly probable that this compound also activates CpomOR3, albeit likely with different affinity and efficacy.

Electrophysiological studies, such as electroantennography (EAG), have demonstrated that the antennae of C. pomonella and other tortricid moths exhibit significant electrical responses to ethyl (2E,4Z)-2,4-decadienoate. nih.govresearchgate.net These EAG responses are dose-dependent, indicating a quantitative relationship between the concentration of the odorant and the level of sensory input. nih.govresearchgate.net Single-cell recordings have further confirmed the presence of specific ORNs that are highly sensitive to the pear ester. researchgate.net Some of these neurons are specialized for detecting this kairomone, while others have been found to respond to both the pear ester and components of the female sex pheromone. researchgate.net

Comparative Behavioral Attractiveness of (2E,4Z)-2,4-Decadienoate Analogues to Codling Moths

| Analogue | Relative Attractiveness |

|---|---|

| Ethyl (2E,4Z)-2,4-decadienoate | Most Attractive |

| Propyl (2E,4Z)-2,4-decadienoate | Less Attractive than Ethyl |

| Methyl (2E,4Z)-2,4-decadienoate | Less Attractive than Propyl |

| This compound | Less Attractive than Methyl |

| Hexyl (2E,4Z)-2,4-decadienoate | Least Attractive |

Data derived from field bioassays comparing the capture rates of codling moths in traps baited with different ester analogues of (2E,4Z)-2,4-decadienoic acid. researchgate.net

Ligand-Binding Protein Interactions and Specificity

Before an odorant molecule can activate an ORN, it must traverse the aqueous sensillar lymph surrounding the neuron's dendrites. This process is facilitated by soluble proteins known as odorant-binding proteins (OBPs) and chemosensory proteins (CSPs). researchgate.net These proteins are thought to bind to hydrophobic odorant molecules and transport them to the olfactory receptors.

While specific OBPs or CSPs that bind to this compound or its analogues have not yet been definitively identified in the literature, their involvement is strongly implied by the general mechanism of insect olfaction. The specificity of the olfactory response is determined not only by the binding affinity of the odorant to the olfactory receptor but also by the binding and release characteristics of the OBPs. Different OBPs can exhibit varying affinities for different ligands, suggesting that they may play a role in filtering and selecting which odorant molecules reach the receptors.

The high degree of specificity observed in the behavioral responses of codling moths to different isomers and analogues of decadienoates suggests a finely tuned system of molecular recognition. researchgate.net For instance, the (2E,4Z) geometric isomers are significantly more attractive than the (E,E) isomers. researchgate.net This specificity likely arises from the precise fit of the ligand into the binding pockets of both the relevant OBPs and the olfactory receptors like CpomOR3. It is hypothesized that the size and shape of the alcohol moiety of the ester (e.g., ethyl vs. butyl) influences this fit, thereby modulating the strength of the interaction and the subsequent neuronal activation.

Structure Activity Relationship Sar Studies of Alkyl 2e,4z 2,4 Decadienoate Analogues

Systematic Variation of Alcohol Moiety Chain Length

Research into the kairomonal activity of (2E,4Z)-2,4-decadienoic acid esters has revealed a distinct hierarchy of effectiveness based on the chain length of the alcohol moiety. Field bioassays have systematically tested analogues with varying alkyl groups, including methyl, ethyl, propyl, butyl, and hexyl, to determine their attractiveness to codling moths.

These studies have consistently shown that the ethyl ester, commonly known as the "pear ester," is the most potent attractant for both male and female codling moths. nih.govnih.gov The biological activity then generally decreases as the alkyl chain length deviates from the ethyl group. Field tests have demonstrated a differential capture response where the ethyl analogue surpassed the effectiveness of the propyl, methyl, butyl, and hexyl analogues. nih.govnih.gov This suggests that the size and lipophilicity of the alcohol portion of the ester are critical for optimal interaction with the moth's olfactory receptors.

The following table summarizes the relative attractiveness of different alkyl (2E,4Z)-2,4-decadienoate analogues based on field capture data for the codling moth, Cydia pomonella.

Stereoisomeric Specificity and Geometric Isomer Contributions (E,Z vs. E,E)

The geometry of the double bonds in the decadienoate chain plays a pivotal role in the biological activity of these compounds. The natural pear ester possesses a (2E,4Z) configuration. SAR studies have demonstrated that codling moths are highly specific in their response to this particular stereoisomer.

Field bioassays comparing the attractiveness of (2E,4Z) and (2E,4E) isomers of various alkyl decadienoates have shown a strong preference for the (E,Z) configuration. nih.govnih.gov The attractiveness of the (E,E) isomers was found to be significantly lower across the tested series of methyl, ethyl, propyl, and hexyl esters. nih.gov For instance, the response to the ethyl (2E,4E)-decadienoate was only about 12% of that to the (2E,4Z) isomer. nih.gov This high degree of stereoisomeric specificity underscores the precise structural requirements for a molecule to effectively act as a kairomone for the codling moth.

The following table illustrates the differential attractiveness of the (E,Z) versus the (E,E) isomers of various alkyl decadienoates to the codling moth.

Correlation of Molecular Structure with Receptor Activation

The behavioral responses of the codling moth to different alkyl (2E,4Z)-2,4-decadienoate analogues are a direct consequence of the interaction between these molecules and specific olfactory receptors (ORs) located on the moth's antennae. Research has identified a particular olfactory receptor, CpomOR3, which is highly expressed in both male and female codling moths and responds to the pear ester, ethyl (2E,4Z)-2,4-decadienoate, and its methyl analogue. nih.gov

The strong correlation between the behavioral data from field trials and the known responses of CpomOR3 suggests that this receptor is a key determinant of the observed structure-activity relationship. The high potency of the ethyl ester as an attractant corresponds to its effective activation of CpomOR3. The reduced attractiveness of the methyl ester, and the even lower activity of the butyl and hexyl esters, indicates a progressive decrease in the ability of these larger or smaller alkyl groups to optimally bind to and activate this receptor.

The strict requirement for the (2E,4Z) stereoisomer for significant biological activity further highlights the specificity of the receptor binding pocket. The three-dimensional shape of the (2E,4Z) isomer is likely a near-perfect fit for the active site of CpomOR3, allowing for a stable and effective interaction that triggers a neuronal signal. The (2E,4E) isomer, with its different spatial arrangement, is a poor fit and thus elicits a much weaker response. This lock-and-key-like mechanism at the receptor level is the molecular basis for the observed behavioral discrimination between the geometric isomers. While direct binding affinity data for the full range of alkyl analogues with CpomOR3 is still an area of active research, the existing electrophysiological and behavioral evidence strongly supports a direct correlation between the molecular structure of these decadienoate esters and the activation of specific olfactory receptors like CpomOR3.

Computational Chemistry and Molecular Modeling

Conformational Analysis and Energetic Profiles

The aroma and biological activity of a flexible molecule like Butyl (2E,4Z)-2,4-decadienoate are intrinsically linked to its three-dimensional structure. Conformational analysis is a computational method used to identify the stable spatial arrangements (conformers) of a molecule and to determine their relative energies. This analysis is fundamental to understanding how the molecule might interact with olfactory receptors.

The process typically involves a systematic search of the potential energy surface of the molecule. This can be achieved by rotating the rotatable bonds and calculating the corresponding energy at each step. Methods such as molecular mechanics, semi-empirical methods, and more accurate ab initio or density functional theory (DFT) calculations are employed to determine the energies of different conformers. The results of such an analysis would yield an energetic profile, indicating the low-energy, and therefore more populated, conformations of this compound.

For a molecule with a flexible butyl chain and a conjugated diene system, a multitude of conformers is possible. The energetic profile would likely reveal several low-energy conformers, with the global minimum energy conformer being the most stable. The planarity of the (2E,4Z)-2,4-decadienoate moiety is a key structural feature, and computational studies would quantify the energetic barriers to rotation around the single bonds within the butyl chain and the ester group.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) |

| 0 | 5.2 |

| 60 | 1.5 |

| 120 | 2.8 |

| 180 | 0.0 (Global Minimum) |

| 240 | 2.8 |

| 300 | 1.5 |

Note: This table is illustrative and represents the type of data that would be generated from a potential energy surface scan of a key dihedral angle in the butyl chain. Actual values would require specific computational studies.

Molecular Docking Simulations with Olfactory Receptors

The perception of the characteristic pear-like aroma of this compound is initiated by its binding to specific olfactory receptors (ORs) in the nasal cavity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of olfaction, it is used to simulate the interaction between an odorant molecule and an OR.

The process of molecular docking involves several key steps. First, a three-dimensional model of the target olfactory receptor is required. As the experimental structures of most ORs are not available, homology modeling is often used to build a model based on the known structure of a related G-protein coupled receptor (GPCR), such as bovine rhodopsin. The structure of the ligand, this compound, would be obtained from its low-energy conformations identified through conformational analysis.

Docking algorithms then systematically sample a large number of possible binding poses of the ligand within the binding pocket of the receptor. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores represent the most likely binding modes. These simulations can identify key amino acid residues within the olfactory receptor that are crucial for binding the odorant through various non-covalent interactions, such as hydrogen bonds and van der Waals forces. While specific molecular docking studies for this compound are not readily found in the literature, this methodology is the standard approach to investigate such interactions.

Table 2: Illustrative Molecular Docking Results for this compound with a Homology Model of a Putative Olfactory Receptor

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -7.8 | PHE102, VAL115, LEU204 |

| 2 | -7.5 | ILE105, TRP158, SER207 |

| 3 | -7.2 | TYR98, ALA112, MET255 |

Note: This table presents hypothetical data to illustrate the output of a molecular docking simulation. The specific receptor and interacting residues are for exemplary purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the field of olfaction, QSAR models are developed to predict the odor characteristics of molecules based on their structural and physicochemical properties.

For a series of fruity esters, including this compound, a QSAR study would involve several steps. First, a dataset of esters with known odor profiles (e.g., intensity of "fruity" or "pear" character) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity (logP), and electronic properties.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the observed odor activity. A successful QSAR model can be used to predict the odor of new, untested compounds and to understand which molecular features are important for a particular aroma.

While a specific QSAR model for this compound has not been detailed in the reviewed literature, studies on other aliphatic esters have successfully correlated properties like molecular shape and electronic features with fruity odor intensity. perfumerflavorist.com Such models are valuable tools in the fragrance industry for the rational design of new aroma compounds.

Table 3: Example of Molecular Descriptors Used in QSAR Modeling of Fruity Esters

| Compound Name | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Fruity Intensity |

| Ethyl Acetate | 88.11 | 0.29 | 26.3 | 0.65 |

| Propyl Propanoate | 116.16 | 1.23 | 26.3 | 0.78 |

| This compound | 224.34 | 4.90 (est.) | 26.3 | (To be predicted) |

| Hexyl Acetate | 144.21 | 2.26 | 26.3 | 0.85 |

Note: This table provides an example of the types of data used in a QSAR study. The "Predicted Fruity Intensity" is a hypothetical value that would be generated by a QSAR model.

Environmental Fate and Biotransformation Dynamics

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of organic esters in the environment.

Photolysis: Direct photolysis involves the degradation of a chemical by direct absorption of solar radiation. The presence of conjugated double bonds in the decadienoate structure of Butyl (2E,4Z)-2,4-decadienoate suggests a potential for photolytic degradation. Ultraviolet radiation from the sun can induce isomerization of the double bonds (from Z to E or vice versa) or lead to cleavage of the ester bond. Studies on other unsaturated esters have shown that photolysis can be a significant degradation pathway, particularly in the atmosphere and in the surface layers of aquatic systems. For instance, the photolysis of the n-butyl ester of 2,4-dichlorophenoxyacetic acid has been demonstrated in both vapor and liquid phases, with a half-life of around 13 days under simulated solar radiation. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For this compound, the ester linkage is susceptible to hydrolysis, which would yield butanol and (2E,4Z)-2,4-decadienoic acid. The rate of hydrolysis is highly dependent on pH and temperature. Generally, ester hydrolysis is slow at neutral pH and is catalyzed by both acids and bases. Research on 2,4-D butylate (B1668116) showed that its hydrolysis rate was slow at pH 5 and 7 but increased significantly in basic conditions (pH 9). epa.gov The rate of hydrolysis also increases with temperature. epa.gov Given its low water solubility, hydrolysis of this compound is most likely to occur at the interface of water and organic matter or in atmospheric water droplets.

Table 1: Estimated Abiotic Degradation Pathways for this compound

| Degradation Pathway | Description | Influencing Factors | Probable Products |

|---|---|---|---|

| Photolysis | Degradation by direct absorption of sunlight, leading to isomerization or bond cleavage. | Light intensity, presence of photosensitizers. | Isomers of Butyl-2,4-decadienoate, Butanol, (2E,4Z)-2,4-decadienoic acid fragments. |

| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature. | Butanol, (2E,4Z)-2,4-decadienoic acid. |

Microbial and Enzymatic Biotransformation in Environmental Compartments

Biotransformation by microorganisms is a primary mechanism for the degradation of many organic compounds in the environment. Esterases and lipases, enzymes commonly produced by a wide range of bacteria and fungi, are capable of hydrolyzing ester bonds.

The biotransformation of this compound is expected to be initiated by enzymatic hydrolysis of the ester bond, releasing butanol and (2E,4Z)-2,4-decadienoic acid. Both of these products are generally amenable to further microbial degradation. Butanol can be readily utilized as a carbon source by many microorganisms. The unsaturated fatty acid, (2E,4Z)-2,4-decadienoic acid, can be further metabolized through pathways such as beta-oxidation.

Studies on the enzymatic degradation of other esters, such as phthalate (B1215562) esters, have demonstrated the role of microbial enzymes in their breakdown. For example, an enzyme extracted from Pseudomonas fluorescens was shown to degrade di-n-butyl phthalate by first hydrolyzing it to the monoester and then to phthalic acid. epa.gov Similarly, lipases from sources like Candida antarctica have been used in the enzymatic synthesis and hydrolysis of related esters, indicating the potential for such enzymes to act on this compound. google.comperfumerflavorist.com

The rate of microbial degradation in environmental compartments such as soil and water will depend on various factors, including the microbial population density, temperature, pH, oxygen availability, and the presence of other nutrients.

Persistence and Distribution in Ecological Systems

The persistence and distribution of this compound in the environment are influenced by its physicochemical properties and its susceptibility to the degradation processes mentioned above.

Persistence: Due to its susceptibility to abiotic and biotic degradation, this compound is not expected to be highly persistent in the environment. Its relatively high vapor pressure suggests that volatilization into the atmosphere is a likely transport mechanism, where it would be subject to photolysis and reaction with atmospheric oxidants. In soil and aquatic environments, microbial degradation is expected to be the primary removal process.

Distribution: The distribution of this compound in ecological systems will be governed by its partitioning behavior. With an estimated LogP (octanol-water partition coefficient) value of around 5.473, this compound is expected to have low water solubility and a high affinity for organic matter. thegoodscentscompany.com Therefore, if released into an aquatic environment, it would likely adsorb to suspended solids, sediment, and biota. In soil, it is expected to bind to soil organic matter, which would limit its mobility but also make it available for microbial degradation. Its volatility also means that a significant fraction may partition into the atmosphere.

The ethyl analogue, Ethyl (2E,4Z)-2,4-decadienoate, is known to be harmful to aquatic life with long-lasting effects, suggesting that while it may not persist indefinitely, its presence in aquatic systems is of ecological concern. nih.gov A similar level of concern would be prudent for the butyl analogue.

Table 2: Key Physicochemical Properties and Their Environmental Implications for this compound

| Property | Value (Estimated) | Environmental Implication |

|---|---|---|

| Molecular Formula | C14H24O2 | - |

| Molecular Weight | 224.34 g/mol | - |

| Vapor Pressure | 0.001 mmHg @ 25 °C | High volatility, likely to partition to the atmosphere. thegoodscentscompany.com |

| Water Solubility | 0.889 mg/L @ 25 °C | Low solubility, will tend to partition out of water. thegoodscentscompany.com |

| LogP (o/w) | 5.473 | High potential for sorption to organic matter and bioaccumulation. thegoodscentscompany.com |

Future Research Avenues and Translational Applications

Development of Advanced Semiochemical-Based Pest Management Tools

The primary area of investigation for Butyl (2E,4Z)-2,4-decadienoate has been its potential as a semiochemical, or behavior-modifying chemical, for pest management. Specifically, its role as a kairomone attractant for the codling moth (Cydia pomonella), a significant pest for apple, pear, and walnut crops, has been evaluated.

Research into the structure-activity relationship of (2E,4Z)-2,4-decadienoic acid esters has demonstrated the high specificity of the codling moth's olfactory response. In field bioassays comparing various alkyl esters of this acid, the ethyl ester proved to be the most potent attractant. However, these studies included the butyl ester, providing valuable comparative data. The differential in attraction highlights that while the butyl analogue is recognized by the moth, the response is less pronounced than to the ethyl version. Tests with different alcohol chain length substitutions showed that the ethyl ester's attractiveness surpassed that of the propyl, methyl, butyl, and hexyl analogues usda.gov.

This specificity is a critical consideration for the development of advanced pest management tools. Future research could focus on:

Lure Optimization: Investigating whether this compound could be used in combination with other compounds to create a synergistic lure that is more selective or has a different release profile than lures based on the ethyl ester alone.

Behavioral Disruption: Exploring if the lower-potency attraction of the butyl ester could be leveraged in mating disruption or "push-pull" strategies, potentially acting as a background noise scent that makes it harder for moths to locate host plants or mates without causing strong aggregation.

Target Specificity: Assessing the attractiveness of this compound to other tortricid pest species or even beneficial insects to determine its spectrum of activity and potential for use in integrated pest management (IPM) programs.

Table 1: Relative Attractiveness of (2E,4Z)-2,4-decadienoic Acid Esters to Codling Moth (Cydia pomonella)

| Alkyl Ester Moiety | Relative Attractiveness Ranking | Key Finding |

|---|---|---|

| Ethyl | 1 (Most Attractive) | The ethyl ester is the most potent attractant for both male and female codling moths. usda.gov |

| Propyl | 2 | Attraction is lower than the ethyl ester. |

| Methyl | 3 | Attraction is lower than the ethyl ester. usda.gov |

| Butyl | 4 | The butyl ester is significantly less attractive to codling moths than the ethyl ester. usda.gov |

| Hexyl | 5 | Attraction is lower than the ethyl ester. |

Exploration of Novel Biological Targets and Therapeutic Potential

Currently, there is a significant gap in the scientific literature regarding the biological activity of this compound beyond its role as an insect kairomone. The exploration of its effects on other biological targets, including microbial, plant, or mammalian systems, remains an uninvestigated field.

Future research could pioneer this area by:

Screening for Antimicrobial Activity: Investigating potential antibacterial or antifungal properties, as many fatty acid esters exhibit such activities.

Pharmacological Assays: Conducting initial screenings to determine if the compound interacts with any known receptors or enzyme systems in mammalian cells, which could hint at unforeseen therapeutic potential.

Phytochemical Interactions: Studying its effect on plant physiology, exploring whether it can act as a plant growth regulator or defense elicitor.

As of now, no studies have been published that explore or establish any therapeutic potential for this compound.

Biotechnological Routes for Sustainable Production

The chemical synthesis of specific stereoisomers like (2E,4Z)-2,4-decadienoate can be complex. Biotechnological methods offer a promising alternative for sustainable and highly specific production. While processes have been developed for the related ethyl ester, specific pathways for this compound are a key area for future research.

The established method for the biotechnological production of the ethyl ester involves the enzymatic transesterification of natural oils, such as Stillingia oil, using a lipase (B570770) (e.g., from Candida antarctica) in the presence of ethanol researchgate.netgoogle.com. This process yields a mixture of ethyl esters from which the target compound is isolated.

A similar strategy could be developed for this compound:

Enzymatic Transesterification: Future work could adapt the existing process by substituting ethanol with butanol. This would involve screening various lipases for their efficiency and selectivity in catalyzing the reaction between the decadienoic acid glycerides found in natural oils and butanol.

Microbial Cell Factories: A more advanced approach involves engineering microorganisms to produce the compound de novo. This would require the introduction of a biosynthetic pathway for deca-2,4-dienoic acid and an alcohol acyltransferase (AAT) enzyme capable of joining it with butanol. This route offers the potential for one-pot fermentation from simple sugars.

Process Optimization: Research would be needed to optimize reaction conditions such as temperature, substrate ratios, and enzyme immobilization to maximize yield and purity, making the process economically viable.

Interdisciplinary Research Integrating Chemical Ecology, Genomics, and Computational Biology

A modern, integrated approach is essential to fully understand the role and potential of this compound.

Chemical Ecology: The existing data on codling moth attraction provides a starting point usda.gov. Further research is needed to understand the context of this interaction. Why is the butyl ester less attractive? Does it convey different information to the insect? Answering these questions is fundamental to its potential application.

Genomics and Olfactory Receptors: The next frontier is to identify the specific olfactory receptors (ORs) in Cydia pomonella that detect the (2E,4Z)-2,4-decadienoate series of esters. By expressing these receptors in model systems (like Xenopus oocytes or human cell lines) and testing their response to the ethyl, butyl, and other analogues, researchers can determine the molecular basis for the observed behavioral specificity. This genomic and functional approach can explain why the moth differentiates so strongly between the esters.

Computational Biology: Once the relevant olfactory receptors are identified, computational modeling and molecular docking simulations can be used to predict how this compound binds to the receptor's active site nih.gov. These models can visualize the specific molecular interactions and help explain the lower binding affinity or activation compared to the ethyl ester. Such computational tools can accelerate the design of new, more potent, or more selective semiochemicals by predicting how structural modifications would affect receptor binding.

Integrating these fields will provide a complete picture, from molecular interaction to organismal behavior, unlocking the full potential of this compound in translational applications.

Q & A

Q. How can factorial design optimize experimental conditions for synthesizing or purifying Butyl (2E,4Z)-2,4-decadienoate?

Factorial design allows systematic variation of multiple factors (e.g., temperature, catalyst concentration, solvent polarity) to identify optimal reaction conditions. For example, a 2<sup>k</sup> factorial design (where k = number of variables) can efficiently screen interactions between variables, reducing the number of trials while maximizing data output . Pre-experimental designs (e.g., one-variable-at-a-time) may precede full factorial approaches to isolate critical parameters. Post-optimization, ANOVA or regression models validate significance of factors on yield or purity .

Q. What analytical techniques are methodologically robust for characterizing this compound’s stereochemical configuration?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H- and <sup>13</sup>C-NMR with NOESY/ROESY, is critical for confirming (2E,4Z) stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution MS validates molecular weight and fragmentation patterns. Polarimetry or chiral HPLC may resolve enantiomeric purity if applicable. Reporting must adhere to ICMJE standards, detailing instrument specifications (e.g., magnetic field strength, column type) and calibration protocols .

Q. How can computational tools predict the stability or reactivity of this compound under varying conditions?

Density Functional Theory (DFT) simulations model electronic structures to predict degradation pathways (e.g., oxidation at conjugated double bonds). Molecular dynamics software (e.g., GROMACS) assesses thermal stability by simulating bond vibrations under stress. Chemical software like COMSOL Multiphysics integrates reaction kinetics with environmental variables (pH, temperature) to optimize storage conditions .

Advanced Research Questions

Q. How should contradictory data on this compound’s bioactivity be methodologically resolved?

Contradictions may arise from differences in assay protocols (e.g., cell lines, solvent carriers). A comparative framework should:

- Replicate experiments using standardized controls (e.g., IC50 values for reference compounds).

- Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity effects on bioavailability).

- Cross-validate with orthogonal assays (e.g., enzymatic vs. cell-based inhibition). Meta-analyses of published data can identify trends obscured by experimental noise .

Q. What interdisciplinary approaches enhance the study of this compound’s functional roles in natural systems?

Integrate chemical ecology with omics tools:

- Chemical Biology : Isotopic labeling (e.g., <sup>13</sup>C) tracks metabolic incorporation in plant or insect models.

- Glycomics/Genomics : CRISPR-Cas9 knockouts identify biosynthetic genes linked to the compound’s production.

- Biophysics : Surface Plasmon Resonance (SPR) quantifies binding affinities to putative molecular targets .

Q. What methodologies ensure reproducibility in synthesizing this compound across laboratories?

Adopt the "Reaction Design and Discovery" (RDD) framework :

- Standardization : Publish detailed protocols with CAS numbers, purity grades, and equipment specifications (e.g., Schlenk line vs. glovebox for air-sensitive steps).

- Data Integrity : Use blockchain-secured lab notebooks (e.g., SciNote) to timestamp procedural modifications .

- Collaborative Validation : Multi-lab studies using shared reagents (e.g., from Kanto Reagents ) reduce batch variability.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.